

# Biological activity of "N-Thiazol-2-yl-succinamic acid" analogs

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## Compound of Interest

Compound Name: *N-Thiazol-2-yl-succinamic acid*

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## A Comparative Guide to the Biological Activity of N-Thiazol-2-yl-Amide Analogs

**Disclaimer:** Initial searches for "**N-Thiazol-2-yl-succinamic acid**" did not yield specific biological activity data. Therefore, this guide focuses on the broader, extensively researched class of N-Thiazol-2-yl-amide and carboxamide analogs, for which a substantial body of literature exists.

This guide provides a comparative analysis of the biological activities of various N-Thiazol-2-yl-amide analogs for researchers, scientists, and drug development professionals. The N-(thiazol-2-yl) scaffold is a versatile pharmacophore that has demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.[\[1\]](#) The nature and position of substituents on the thiazole ring and the amide group play a crucial role in determining the potency and selectivity of these compounds.[\[2\]](#)

## Anticancer Activity

N-Thiazol-2-yl-amide derivatives have been extensively investigated as potential anticancer agents.[\[1\]](#) Their mechanisms of action often involve the inhibition of crucial cellular targets like tubulin, epidermal growth factor receptor (EGFR), and vascular endothelial growth factor receptor (VEGFR-2), as well as the induction of apoptosis.[\[1\]](#)[\[3\]](#)[\[4\]](#)

## Comparative Cytotoxicity of N-Thiazol-2-yl-acetamide Analogs

The following table summarizes the cytotoxic activity (IC50 values) of representative N-Thiazol-2-yl-acetamide analogs against various human cancer cell lines. A lower IC50 value indicates greater potency.

Compound ID	Modifications	Cell Line	IC50 (µM)	Reference Compound	Reference IC50 (µM)
10a	4-phenylthiazole moiety	Tubulin	2.69	Combretastatin A-4	8.33
10o	4-(4-chlorophenyl)thiazole moiety	Tubulin	3.62	Combretastatin A-4	8.33
13d	Thiazole moiety without 4-phenyl substitution	Tubulin	3.68	Combretastatin A-4	8.33
Compound 8a	N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(2-(4-chlorophenyl)acetamido)acetamide	HeLa	1.3 ± 0.14	Doxorubicin	2.9 - 3.22
Compound 8a	N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(2-(4-chlorophenyl)acetamido)acetamide	U87	2.1 ± 0.23	Doxorubicin	0.05
Compound 6i	(E/Z)-N-(4-(2-(benzylidene)hydrazineyl)-2-oxoethyl)thiazole	MCF-7	6.10 ± 0.4	Dasatinib	-

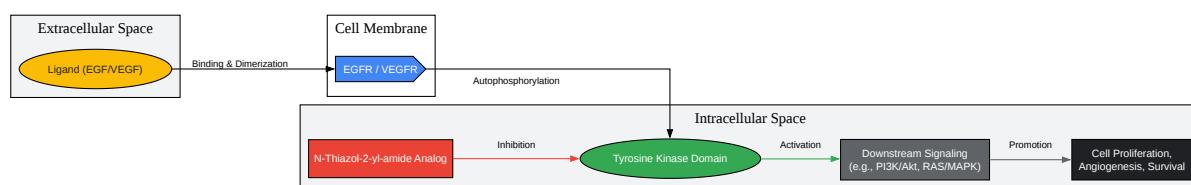
ol-2-yl)-1H-indole-2-carboxamide

Compound	6v	(E/Z)-N-(4-(2-(2-(4-chlorobenzylidenehydrazenyl)-2-oxoethyl)thiazol-2-yl)-1H-indole-2-carboxamide	MCF-7	6.49 ± 0.3	Dasatinib	-
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## Signaling Pathways in Cancer

### EGFR and VEGFR-2 Signaling

Many N-Thiazol-2-yl-amide analogs exert their anticancer effects by inhibiting key signaling pathways involved in tumor growth, proliferation, and angiogenesis, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) pathways.[3][5]

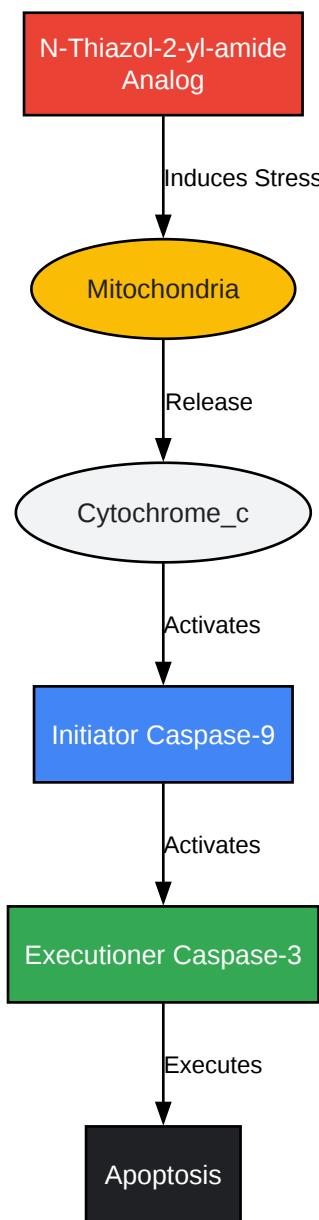


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Caption: EGFR/VEGFR signaling pathway inhibition by N-Thiazol-2-yl-amide analogs.

## Apoptosis Induction

A key mechanism of action for many of these anticancer compounds is the induction of programmed cell death (apoptosis).<sup>[6]</sup> This is often achieved through the activation of caspases, which are central regulators of apoptosis.<sup>[7]</sup>



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Caption: Intrinsic apoptosis pathway activated by N-Thiazol-2-yl-amide analogs.

## Antimicrobial Activity

Certain N-Thiazol-2-yl-amide analogs have demonstrated promising activity against various bacterial and fungal strains. The minimum inhibitory concentration (MIC) is a key measure of antimicrobial efficacy.

## Comparative Antimicrobial Activity of N-Thiazol-2-yl-Amide Analogs

Compound Class	Modifications	Microorganism	MIC (µg/mL)
Thiazole-pyrazoline derivatives	2-(N-allyl)-5-(2-pyrazolin-3-yl)-thiazole	<i>S. pneumoniae</i>	0.03 - 7.81
Thiazole-pyrazoline derivatives	2-(N-allyl)-5-(2-pyrazolin-3-yl)-thiazole	<i>E. coli</i>	0.03 - 7.81
Thiazolin-4-one derivatives	-	Gram-positive bacteria	-
4-(4-bromophenyl)-thiazol-2-amine derivatives	-	<i>S. aureus</i>	16.1 (µM)
4-(4-bromophenyl)-thiazol-2-amine derivatives	-	<i>E. coli</i>	16.1 (µM)
Hydrazine-thiazole derivatives	-	<i>Candida</i> sp.	0.45 - 31.2 (µM)

## Enzyme Inhibition

N-Thiazol-2-yl-amide analogs have been identified as inhibitors of various enzymes, suggesting their potential therapeutic applications in a range of diseases.

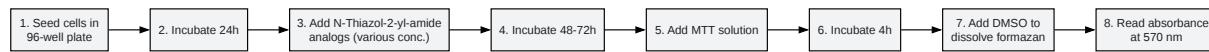
## Comparative Enzyme Inhibitory Activity

Compound Class	Target Enzyme	IC50 / Ki
N-(thiazol-2-yl)acetamide derivative	Urease	1.473 $\mu$ M
2-amino-4-(4-chlorophenyl)thiazole	Carbonic Anhydrase I	0.008 $\pm$ 0.001 $\mu$ M (Ki)
2-amino-4-(4-bromophenyl)thiazole	Carbonic Anhydrase II	0.124 $\pm$ 0.017 $\mu$ M (Ki)
2-amino-4-(4-bromophenyl)thiazole	Acetylcholinesterase (AChE)	0.129 $\pm$ 0.030 $\mu$ M (Ki)
2-amino-4-(4-bromophenyl)thiazole	Butyrylcholinesterase (BChE)	0.083 $\pm$ 0.041 $\mu$ M (Ki)
N-(phenylsulfonyl)thiazole-2-carboxamide (W24)	$\alpha$ -glucosidase	53.0 $\pm$ 7.7 $\mu$ M

## Experimental Protocols

### MTT Cytotoxicity Assay

This colorimetric assay is used to assess the metabolic activity of cells, which is an indicator of cell viability.



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Caption: Workflow for the MTT cytotoxicity assay.

Protocol:

- Cell Seeding: Seed cancer cells in a 96-well plate at a density of  $5 \times 10^3$  to  $1 \times 10^4$  cells per well and incubate for 24 hours.[8]

- Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.[8]
- MTT Addition: Add 20  $\mu$ L of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8]
- Formazan Solubilization: Remove the medium and add 150  $\mu$ L of DMSO to dissolve the formazan crystals.[8]
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[8]

## Tubulin Polymerization Inhibition Assay

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.

Protocol:

- Reaction Mixture Preparation: Prepare a reaction mixture containing purified tubulin (e.g., 2 mg/mL) in a polymerization buffer.[8]
- Compound Addition: Add the test compound at various concentrations to the reaction mixture.[8]
- Initiation of Polymerization: Initiate polymerization by adding GTP (final concentration of 1 mM) and incubating at 37°C.[8]
- Turbidity Measurement: Monitor the increase in absorbance at 340 nm over time.[8]

## Urease Inhibition Assay

This assay is used to screen for inhibitors of the urease enzyme.

Protocol:

- Reaction Mixture: Prepare a reaction mixture in a 96-well plate containing jack bean urease solution, a suitable buffer, and the test compound at various concentrations.[8]

- Pre-incubation: Pre-incubate the mixture at 37°C for 15-30 minutes.[8]
- Substrate Addition: Add a solution of urea to start the enzymatic reaction.[8]
- Ammonia Quantification: Determine the amount of ammonia produced, typically by measuring the absorbance change at a specific wavelength.

## Two-Electrode Voltage Clamp (TEVC) Electrophysiology for ZAC Antagonism

This technique is used to characterize the functional properties of ion channels, such as the Zinc-Activated Channel (ZAC), expressed in *Xenopus* oocytes.[9]

### Protocol:

- Oocyte Preparation and Injection: Prepare *Xenopus laevis* oocytes and inject them with cRNA encoding the ZAC.
- Compound Application: After 2-5 days of incubation, place the oocytes in a recording chamber and perfuse with a control solution. Apply the N-Thiazol-2-yl-benzamide analogs at various concentrations.
- Agonist Application: Co-apply the test compounds with a known ZAC agonist (e.g., 1 mM  $Zn^{2+}$ ).[9]
- Data Recording and Analysis: Record the ion channel currents using a two-electrode voltage clamp setup. Determine the antagonist potency (IC<sub>50</sub> values) by analyzing the concentration-inhibition curves.[9]

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